tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAKHELXPGAHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopentane derivative with a suitable amine, followed by protection of the amine group with a tert-butyl carbamate. The hydroxymethyl group can be introduced through a reduction reaction using reagents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
This compound is being studied for its potential applications in drug development due to its structural similarity to biologically active molecules. Its unique heterocyclic structure may contribute to:
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclopenta[c]pyrrole compounds exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Research indicates that similar compounds may have protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases.
Chemical Biology
The compound's ability to interact with biomolecules makes it a candidate for:
- Probe Development : It can be used as a chemical probe to study enzyme activities or cellular processes.
- Ligand Design : Its structure allows for modifications that can enhance binding affinity to target proteins.
Material Science
Due to its unique chemical properties, tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate may find applications in:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer formulations, potentially improving mechanical properties or thermal stability.
- Nanotechnology : Its functional groups can facilitate the attachment of nanoparticles or other materials for enhanced performance in various applications.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another investigation, scientists explored the neuroprotective properties of compounds related to this compound. The findings revealed that these compounds could reduce oxidative stress in neuronal cells, highlighting their potential therapeutic use in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- CAS No.: 1781984-45-9
- Molecular Formula: C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Storage : Sealed in dry conditions at room temperature .
Structural Features :
The compound features a bicyclic hexahydrocyclopenta[c]pyrrole scaffold with a tert-butyl carboxylate group at position 2 and a hydroxymethyl substituent at position 3. This hydroxymethyl group enhances polarity and provides a site for further functionalization, making it valuable in medicinal chemistry.
Hazard Profile :
- GHS Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Precautionary Measures : Use protective equipment (gloves, goggles) and avoid inhalation or skin contact .
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares a bicyclic pyrrolidine-carbocyclic framework with analogs but differs in substituents and functional groups. Key analogs include:
Key Observations :
Physicochemical Properties
Inferences :
- The hydroxymethyl group likely reduces volatility compared to oxo analogs.
- Both compounds require careful handling due to irritant properties .
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer: Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to separate enantiomers. Confirm configurations via X-ray crystallography or optical rotation comparisons with known standards. For diastereomers, 2D NMR (NOESY or COSY) can identify spatial proximities of hydrogens near the hydroxymethyl group .
Q. What are the stability considerations for long-term storage?
- Methodological Answer: Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (use molecular sieves) and strong acids/bases, which may hydrolyze the tert-butyl carbamate group. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can conflicting toxicity data from different SDS sources be reconciled?
Q. What strategies mitigate stereochemical heterogeneity during synthesis?
- Methodological Answer: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce enantioselectivity at the hydroxymethyl-bearing carbon. For diastereomer control, use low-temperature reactions (–78°C) to limit epimerization. Monitor reaction progress via inline FTIR to detect intermediate stereochemical configurations .
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
Q. What personal protective equipment (PPE) is essential for handling this compound?
- Methodological Answer: Use nitrile gloves, lab coat, and safety goggles. For powder handling, wear an N95 respirator to prevent inhalation (H335 hazard). Conduct work in a fume hood with HEPA filters. Emergency eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) must be accessible .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer: Yield discrepancies arise from differences in starting material purity (e.g., Boc-protected amine grade), solvent dryness, or catalyst aging. Reproduce reactions using rigorously dried solvents (molecular sieves) and freshly distilled reagents. Report yields with ±5% error margins in triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
